葛根素

描述

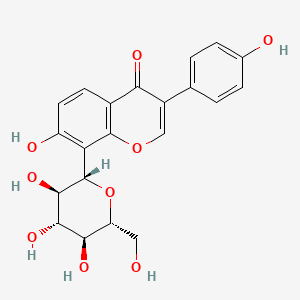

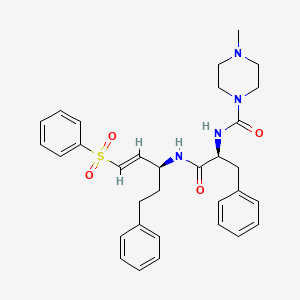

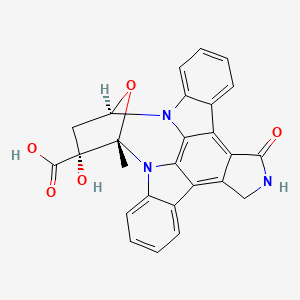

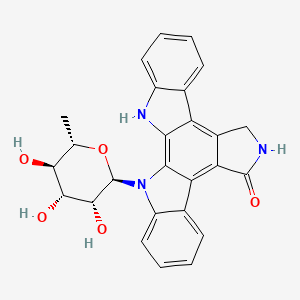

Puerarin is an isoflavonoid derived from Radix puerariae . It has antipyretic, sedative, and coronary blood-flow-increasing properties .

Synthesis Analysis

Puerarin biosynthesis has been studied extensively. It’s found that puerarin and daidzin, the main downstream metabolites in the puerarin biosynthesis pathway, accumulate mainly during the vigorous growth stage . Four candidate 8-C-GT genes potentially contribute to the conversion of daidzein into puerarin . Enzymatic synthesis of puerarin has also been reported .Molecular Structure Analysis

Puerarin is a class of isoflavonoid compounds concentrated in the roots of Puerarias . It’s still controversial at the last step of the 8-C-glycosylation reaction .Chemical Reactions Analysis

Puerarin has been found to play a therapeutic role in ophthalmopathy via regulating nuclear factor kappa-B (NF-ĸB), mitogen-activated protein kinases (MAPKs), PI3K/AKT, JAK/STAT, protein kinase C (PKC) and other related pathways .Physical And Chemical Properties Analysis

Puerarin is well metabolized with daidzein being the main hydrolyzed product .科学研究应用

心血管疾病

葛根素被认为在治疗各种心血管疾病方面有效 . 它在传统中医药中被用于其潜在的健康益处,包括其对心血管系统的积极影响 .

肝脏疾病

葛根素在治疗肝脏疾病方面显示出令人鼓舞的结果 . 它的生物活性已被广泛研究,并用于科学和临床研究 .

胃病

葛根素也用于治疗胃病 . 它的治疗特性使其成为中国传统医学中一种有价值的成分 .

呼吸系统疾病

葛根素的应用扩展到呼吸系统疾病的治疗 . 它的多样化生物活性已在医学的各个领域得到认可 .

糖尿病

葛根素已被发现可以有效控制糖尿病 . 它已被广泛用于临床研究,显示出令人鼓舞的结果 .

阿尔茨海默病

葛根素正在研究其在治疗阿尔茨海默病方面的潜在用途 . 正在进行的研究旨在探索其生物合成、提取方法、分析技术和生物学效应 .

癌症

葛根素在癌症治疗方面显示出潜力 . 已发现其生物活性异黄酮对治疗癌症等慢性疾病有效 .

抗炎和抗氧化活性

葛根素具有抗炎和抗氧化活性 . 它可以抑制 NF-κB 和 P38 信号通路,下调促炎因子,抑制氧化应激,并减轻脓毒症大鼠的急性肝损伤 .

作用机制

Target of Action

Puerarin, an isoflavone glycoside derived from Pueraria lobata (Willd.) Ohwi, also known as kudzu , has been identified to interact with various targets. These include the epidermal growth factor receptor (EGFR), tumor necrosis factor (TNF), tumor protein p53 (TP53), caspase 3 (CASP3), RELA proto-oncogene (RELA), Fos proto-oncogene (FOS), caspase 8 (CASP8), prostaglandin-endoperoxide synthase 2 (PTGS2), interleukin 2 (IL2), protein kinase CB (PRKCB), B cell lymphoma/leukaemia gene-2 (BCL2), protein kinase CA (PRKCA), nitric oxide synthase 3 (NOS3), and peroxisome proliferator–activated receptor gamma (PPARG) .

Mode of Action

Puerarin interacts with its targets to exert a wide range of pharmacological effects. For instance, it inhibits NF-κB signaling by activating the Nrf2/HO-1 axis, thereby inhibiting IL-1β-induced inflammation and ECM degradation . It also improves insulin signaling, namely, IRS-1, through activating the μ-opioid receptor, subsequently activating Akt, and phosphorylating its substrate AS160, promoting GLUT4 translocation and glucose uptake .

Biochemical Pathways

Puerarin affects various biochemical pathways. It interacts with cellular and molecular pathways such as MAPK, AMPK, NF-κB, mTOR, β-catenin, and PKB/Akt . By increasing the expression of SIRT-1, it reduces autophagy and mitochondrial antioxidant potential as well as the overproduction of ROS, inhibiting oxidative stress injury .

Pharmacokinetics

Puerarin exhibits certain ADME properties that impact its bioavailability. The absolute oral bioavailability of puerarin is approximately 7% at doses of 5 and 10 mg/kg . It is widely distributed to several organs related to the diseases of aging, including the hippocampus, femur, tibia, and mammary gland . Glucuronides are the major metabolites of puerarin and are mainly excreted in the urine .

Result of Action

The molecular and cellular effects of puerarin’s action are broad and beneficial. It exhibits a wide range of pharmacological effects, including neuroprotection, hepatoprotection, cardioprotection, immunomodulation, anticancer properties, anti-diabetic properties, anti-osteoporosis properties, and more . It also exerts vasodilatory, antioxidant, hypertensive, and stabilizing vascular endothelial cell effects in animal models .

Action Environment

Environmental factors can influence the action, efficacy, and stability of puerarin. For instance, genetic and environmental factors may influence its content in kudzu . Moreover, the extraction rate of flavonoids from kudzu, including puerarin, can be influenced by factors such as microwave power and ultrasonic time .

安全和危害

未来方向

Puerarin has been used for treating diabetic retinopathy, retinal vascular occlusion, glaucoma and other ocular diseases in the clinic . Some ocular diseases are the result of the combined action of multiple factors, and the effect of puerarin on different factors needs to be further studied to improve a more complete mechanism of action of puerarin .

生化分析

Biochemical Properties

Puerarin interacts with various enzymes, proteins, and other biomolecules. It has been shown to exhibit broad biological effects which may contribute to its usage in prevention and/or treatment of neurodegenerative diseases, cardiovascular and cerebrovascular diseases, osteoporosis, diabetes and its complications . Puerarin achieves these effects by interacting with various cellular and molecular pathways, such as MAPK, AMPK, NF-κB, mTOR, β-catenin, and PKB/Akt, as well as different receptors, enzymes, and growth factors .

Cellular Effects

Puerarin has been shown to have a wide range of effects on various types of cells and cellular processes. It has been reported to possess antioxidant, anti-inflammatory, and anti-bacterial properties . It has also been shown to enhance glucose uptake into insulin cells to downregulate blood glucose levels in the treatment of type II diabetes . Moreover, puerarin was proven to exhibit broad biological effects which may contribute to its usage in prevention and/or treatment of neurodegenerative diseases, cardiovascular and cerebrovascular diseases, osteoporosis, diabetes and its complications .

Molecular Mechanism

Puerarin exerts its effects at the molecular level through various mechanisms. It interacts with various cellular and molecular pathways, such as MAPK, AMPK, NF-κB, mTOR, β-catenin, and PKB/Akt, as well as different receptors, enzymes, and growth factors . It suppresses the release of glucose and FFA, regulates the transport of glucose and fatty acids, acts on the PI3K–Akt and AMPK signaling pathways to decrease the synthesis of glucose and fatty acids, acts on the PPAR signaling pathway to promote β-oxidation, and improves insulin secretion and sensitivity .

Temporal Effects in Laboratory Settings

Puerarin has been shown to have significant effects over time in laboratory settings. For instance, puerarin administration enhanced glucose tolerance and insulin sensitivity, while also mitigating liver dysfunction and hyperlipidemia in MAFLD mice . Moreover, puerarin attenuated oxidative stress levels and inflammation in the liver .

Dosage Effects in Animal Models

The effects of puerarin vary with different dosages in animal models. For instance, the neuroprotective effects of puerarin were reported in Parkinson’s animal model when administered orally (10–40 mg/kg/daily for 30 days) to 6-hydroxydopamine (6-OHDA)-lesioned rats .

Metabolic Pathways

Puerarin is involved in various metabolic pathways. It suppresses the release of glucose and FFA, regulates the transport of glucose and fatty acids, acts on the PI3K–Akt and AMPK signaling pathways to decrease the synthesis of glucose and fatty acids, acts on the PPAR signaling pathway to promote β-oxidation, and improves insulin secretion and sensitivity .

Transport and Distribution

Puerarin is transported and distributed within cells and tissues. Following intravenous administration, puerarin was widely distributed in several tissues, including the hippocampus, heart, lung, stomach, liver, mammary gland, kidney, spleen, femur, and tibia .

Subcellular Localization

It is known that puerarin is widely distributed in several organs related to the diseases of aging, including the hippocampus, femur, tibia, and mammary gland .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Puerarin involves the conversion of a chalcone derivative to the desired compound through a series of reactions. The key steps include reduction, cyclization, and glycosylation.", "Starting Materials": ["4-hydroxybenzaldehyde", "4-hydroxyacetophenone", "ethyl acetoacetate", "benzaldehyde", "phenylacetaldehyde", "benzyl alcohol", "sodium borohydride", "sodium hydroxide", "acetic anhydride", "pyridine", "tetrahydrofuran", "trimethylsilyl trifluoromethanesulfonate", "triethylamine", "methyl iodide", "p-toluenesulfonic acid", "glucose"], "Reaction": ["1. Condensation of 4-hydroxybenzaldehyde and 4-hydroxyacetophenone to form a chalcone derivative using sodium hydroxide as a catalyst.", "2. Reduction of the chalcone derivative using sodium borohydride to form a diol intermediate.", "3. Cyclization of the diol intermediate using p-toluenesulfonic acid as a catalyst to form a chroman ring.", "4. Glycosylation of the chroman ring using glucose and trimethylsilyl trifluoromethanesulfonate as a catalyst to form Puerarin.", "5. Protection of the hydroxyl group of Puerarin using acetic anhydride and pyridine.", "6. Methylation of the protected hydroxyl group using methyl iodide and triethylamine.", "7. Deprotection of the methylated Puerarin using sodium hydroxide and tetrahydrofuran."]} } | |

CAS 编号 |

3681-99-0 |

分子式 |

C21H20O9 |

分子量 |

416.4 g/mol |

IUPAC 名称 |

7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |

InChI |

InChI=1S/C21H20O9/c22-7-14-17(26)18(27)19(28)21(30-14)15-13(24)6-5-11-16(25)12(8-29-20(11)15)9-1-3-10(23)4-2-9/h1-6,8,14,17-19,21-24,26-28H,7H2/t14?,17-,18?,19+,21+/m1/s1 |

InChI 键 |

HKEAFJYKMMKDOR-DTYSYODJSA-N |

手性 SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3[C@H]4[C@H](C([C@@H](C(O4)CO)O)O)O)O)O |

SMILES |

O=C1C(C2=CC=C(O)C=C2)=COC3=C([C@H]4[C@@H]([C@H]([C@@H]([C@@H](CO)O4)O)O)O)C(O)=CC=C13 |

规范 SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)O |

外观 |

Solid powder |

其他 CAS 编号 |

3681-99-0 |

Pictograms |

Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

NPI-031G; NPI031G; NPI 031G; Puerarin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[(4-Tert-butylphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methylcarbamothioylamino]propyl] 2,2-dimethylpropanoate](/img/structure/B1673194.png)

![4-nitrophenyl 4-[bis(2H-1,3-benzodioxol-5-yl)(hydroxy)methyl]piperidine-1-carboxylate](/img/structure/B1673197.png)

![3-[(Z)-2-ethylbut-2-enyl]-1,6,8-trihydroxy-9,10-dioxoanthracene-2-carboxylic acid](/img/structure/B1673214.png)

![methyl 3-[(Z)-2-ethylbut-2-enyl]-1,6,8-trihydroxy-9,10-dioxoanthracene-2-carboxylate](/img/structure/B1673215.png)